molecular formula C15H18N2O5S2 B6967385 2-Ethoxy-5-[(5-propan-2-yl-1,3-thiazol-4-yl)sulfamoyl]benzoic acid

2-Ethoxy-5-[(5-propan-2-yl-1,3-thiazol-4-yl)sulfamoyl]benzoic acid

Cat. No.: B6967385
M. Wt: 370.4 g/mol
InChI Key: ZZZZIBAMZGHKCU-UHFFFAOYSA-N
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Description

2-Ethoxy-5-[(5-propan-2-yl-1,3-thiazol-4-yl)sulfamoyl]benzoic acid is a complex organic compound that belongs to the class of benzoic acids It features a unique structure with an ethoxy group, a thiazole ring, and a sulfamoyl group attached to the benzoic acid core

Properties

IUPAC Name

2-ethoxy-5-[(5-propan-2-yl-1,3-thiazol-4-yl)sulfamoyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O5S2/c1-4-22-12-6-5-10(7-11(12)15(18)19)24(20,21)17-14-13(9(2)3)23-8-16-14/h5-9,17H,4H2,1-3H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZZZIBAMZGHKCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)S(=O)(=O)NC2=C(SC=N2)C(C)C)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethoxy-5-[(5-propan-2-yl-1,3-thiazol-4-yl)sulfamoyl]benzoic acid typically involves multiple steps. One common method includes the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the reaction of an appropriate α-haloketone with thiourea under acidic conditions.

    Attachment of the Thiazole Ring to the Benzoic Acid Core: This step involves the coupling of the synthesized thiazole ring with a benzoic acid derivative using a suitable coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

    Introduction of the Ethoxy Group: The ethoxy group can be introduced via an etherification reaction using ethyl iodide and a strong base such as sodium hydride.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can target the sulfamoyl group, converting it to an amine using reducing agents such as lithium aluminum hydride.

    Substitution: The ethoxy group can be substituted with other alkoxy groups through nucleophilic substitution reactions using alkyl halides and a base.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, sodium hydride.

Major Products:

    Oxidation: Oxidized thiazole derivatives.

    Reduction: Amino derivatives.

    Substitution: Various alkoxy-substituted benzoic acid derivatives.

Scientific Research Applications

2-Ethoxy-5-[(5-propan-2-yl-1,3-thiazol-4-yl)sulfamoyl]benzoic acid has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-Ethoxy-5-[(5-propan-2-yl-1,3-thiazol-4-yl)sulfamoyl]benzoic acid involves its interaction with specific molecular targets. The thiazole ring and sulfamoyl group are crucial for binding to enzymes or receptors, potentially inhibiting their activity. This compound may interfere with metabolic pathways, leading to its observed biological effects.

Comparison with Similar Compounds

  • 2-Methoxy-5-[(5-propan-2-yl-1,3-thiazol-4-yl)sulfamoyl]benzoic acid
  • 2-Ethoxy-5-[(5-methyl-1,3-thiazol-4-yl)sulfamoyl]benzoic acid
  • 2-Ethoxy-5-[(5-propan-2-yl-1,3-thiazol-4-yl)carbamoyl]benzoic acid

Comparison: Compared to its analogs, 2-Ethoxy-5-[(5-propan-2-yl-1,3-thiazol-4-yl)sulfamoyl]benzoic acid exhibits unique properties due to the presence of the ethoxy group and the specific positioning of the sulfamoyl group. These structural differences can influence its reactivity, binding affinity, and overall biological activity, making it a compound of particular interest in research and development.

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